molecular formula C27H21N3O6S B11521067 (2E)-6-acetyl-5-(4-methoxyphenyl)-7-methyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one

(2E)-6-acetyl-5-(4-methoxyphenyl)-7-methyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one

Cat. No.: B11521067
M. Wt: 515.5 g/mol
InChI Key: XAPJNYQIFBFLQM-OEAKJJBVSA-N
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Description

(2E)-6-acetyl-5-(4-methoxyphenyl)-7-methyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-6-acetyl-5-(4-methoxyphenyl)-7-methyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the thiazolo[3,2-a]pyrimidine core, followed by the introduction of the acetyl, methoxyphenyl, methyl, and nitrophenyl groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2E)-6-acetyl-5-(4-methoxyphenyl)-7-methyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, catalysts, or other industrial products.

Mechanism of Action

The mechanism by which (2E)-6-acetyl-5-(4-methoxyphenyl)-7-methyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one exerts its effects depends on its interactions with molecular targets. These interactions could involve binding to specific enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved might include signal transduction, gene expression, or metabolic processes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-6-acetyl-5-(4-methoxyphenyl)-7-methyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one apart is its complex structure, which combines multiple functional groups in a single molecule

Properties

Molecular Formula

C27H21N3O6S

Molecular Weight

515.5 g/mol

IUPAC Name

(2E)-6-acetyl-5-(4-methoxyphenyl)-7-methyl-2-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one

InChI

InChI=1S/C27H21N3O6S/c1-15-24(16(2)31)25(18-6-10-20(35-3)11-7-18)29-26(32)23(37-27(29)28-15)14-21-12-13-22(36-21)17-4-8-19(9-5-17)30(33)34/h4-14,25H,1-3H3/b23-14+

InChI Key

XAPJNYQIFBFLQM-OEAKJJBVSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/SC2=N1)C5=CC=C(C=C5)OC)C(=O)C

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])SC2=N1)C5=CC=C(C=C5)OC)C(=O)C

Origin of Product

United States

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